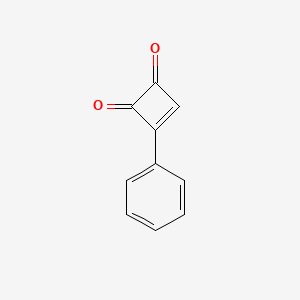
3-Phenyl-3-cyclobuten-1,2-dion
Übersicht
Beschreibung
3-Phenyl-3-cyclobutene-1,2-dione is a chemical compound with the linear formula C10H6O2 . It has a molecular weight of 158.158 .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-3-cyclobutene-1,2-dione consists of a cyclobutene ring attached to a phenyl group and two carbonyl groups . The exact 3D structure can be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Fluoreszenzdetektion
Diese Verbindung kann in der Fluoreszenzdetektion in Immunoassays, Hybridisierungsassays, enzymatischen Reaktionen und anderen analytischen Verfahren verwendet werden . Dies ist auf seine einzigartige chemische Struktur zurückzuführen, die es ihm ermöglicht, beim Anregen Licht zu emittieren, wodurch es in verschiedenen bioanalytischen Anwendungen nützlich ist.
Kristallbildung
3-Phenyl-3-cyclobuten-1,2-dion kann verwendet werden, um Beugungsqualität-Kristalle zu bilden . Diese Kristalle können in der Röntgenkristallographie verwendet werden, einer Technik zur Bestimmung der atomaren und molekularen Struktur eines Kristalls.
Synthese von Squarat-Dianion
Die Verbindung kann verwendet werden, um ein Squarat-Dianion zu synthetisieren , das als Baustein verwendet wird, um ungeladene polymere Netzwerke zu erzeugen. Diese Netzwerke haben potenzielle Anwendungen im Bereich der Materialwissenschaften, insbesondere bei der Entwicklung neuer Polymere.
Synthese von neuartigen Semisquaryliumfarbstoffen
This compound kann bei der Synthese von neuartigen Semisquaryliumfarbstoffen verwendet werden . Dieser Farbstoff ist nützlich für die hochspezifische Hg2+-Sensorik in wässrigen Medien, was wichtige Auswirkungen auf die Umweltüberwachung und die öffentliche Gesundheit hat.
Zwischenprodukt für die Synthese von Squarylfarbstoffen
Die Verbindung kann auch bei der Synthese von 3-Butoxy-4-(1,3,3-Trimethyl-2,3-dihydro-1H-2-indolylidenmethyl)-3-cyclobuten-1,2-dion verwendet werden , ein Zwischenprodukt für die Synthese von Squarylfarbstoffen. Diese Farbstoffe finden in verschiedenen Bereichen Anwendung, darunter Textilien, Druck und Farbfotografie.
Chemische Standards
This compound kann in verschiedenen analytischen Verfahren als chemischer Standard verwendet werden . Als Standard hilft es bei der Kalibrierung von Instrumenten und der Validierung von Methoden, um die Genauigkeit und Zuverlässigkeit der Ergebnisse sicherzustellen.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenylcyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c11-9-6-8(10(9)12)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGVPAWHYZDGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192611 | |
| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-97-5 | |
| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylcyclobutenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-3-cyclobutene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Phenylcyclobutenedione?
A1: The molecular formula of Phenylcyclobutenedione is C10H6O2, and its molecular weight is 158.15 g/mol.
Q2: What spectroscopic data is available for characterizing Phenylcyclobutenedione?
A2: Phenylcyclobutenedione has been characterized using various spectroscopic methods, including 1H NMR [, ], IR [], and UV-Vis spectroscopy. These techniques provide insights into its structure, bonding, and electronic properties. For example, 1H NMR studies have revealed restricted rotation about the C-N bond in certain N-substituted derivatives of phenylcyclobutenedione, providing information about the molecule's conformational dynamics [].
Q3: How does Phenylcyclobutenedione react with enamines?
A3: Phenylcyclobutenedione reacts with enamines to form 1:1 adducts. These adducts can undergo base-catalyzed rearrangements to produce substituted 3-hydroxy-2-pyridones. The reaction can be influenced by the substituents on both the phenylcyclobutenedione and the enamine [, ].
Q4: Can Phenylcyclobutenedione undergo ring-opening reactions?
A4: Yes, Phenylcyclobutenedione can undergo ring-opening reactions under certain conditions. For instance, in the presence of alkali, it decomposes to benzylidenepyruvic acid and benzaldehyde. This reactivity highlights the strain associated with the four-membered ring and the potential for generating acyclic compounds [].
Q5: Does Phenylcyclobutenedione react with organophosphorus compounds?
A5: Yes, Phenylcyclobutenedione demonstrates reactivity with various organophosphorus reagents. For example, it reacts with triphenylphosphoranes (Wittig reagents) to produce cyclobutenones and cyclobutenediones. The specific products formed depend on the substituents present on both the phenylcyclobutenedione and the phosphorane []. This reaction showcases its potential in constructing more complex molecules through carbon-carbon bond formation.
Q6: Can Phenylcyclobutenedione be used in ring expansion reactions?
A6: Yes, Phenylcyclobutenedione, particularly 3-Alkyl-4-phenylcyclobutenediones, can undergo ring expansion reactions to form five-membered rings. For instance, oxidation of these compounds leads to cyclopentenetriones or cyclopentenediones. Similarly, the oximes derived from these compounds can be hydrolyzed to produce five-membered ring systems [, ]. These reactions highlight the potential of phenylcyclobutenedione in synthetic strategies for accessing diverse carbocyclic frameworks.
Q7: What are some potential applications of Phenylcyclobutenedione and its derivatives?
A7: Due to its diverse reactivity, Phenylcyclobutenedione holds promise in various applications. For example:
- Photochromic materials: Phenylcyclobutenedione derivatives have shown potential as photochromic materials, meaning they can reversibly change color upon exposure to light []. This property makes them attractive for applications like optical data storage and smart windows.
Q8: Are there any computational studies on Phenylcyclobutenedione?
A8: Yes, computational chemistry studies have been conducted on phenylcyclobutenedione derivatives to investigate their molecular hyperpolarizabilities, which are important for nonlinear optical properties. These studies aim to establish structure-property relationships and guide the design of new materials with tailored optical properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


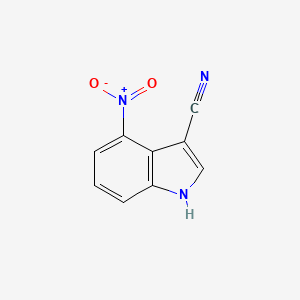
![3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1617055.png)
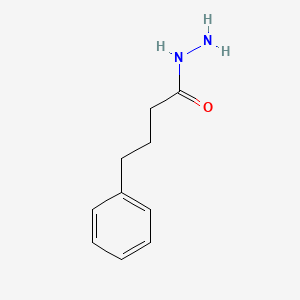
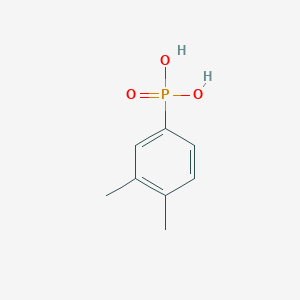
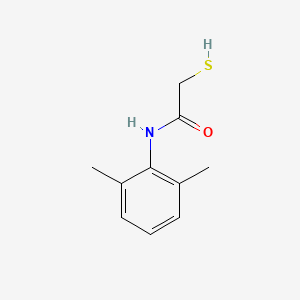

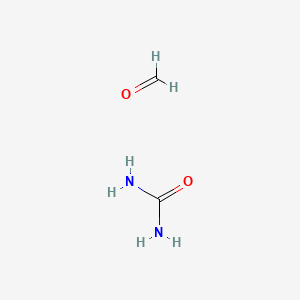
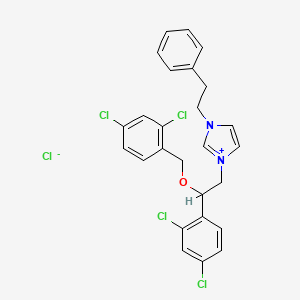
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro-](/img/structure/B1617068.png)
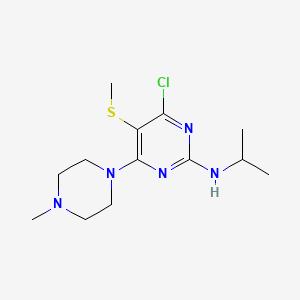
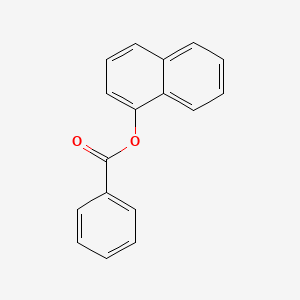
![Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B1617072.png)


